molecular formula C21H22N2O3 B3930554 11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B3930554
M. Wt: 350.4 g/mol
InChI Key: FBKRCOGMORAUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(3,4-Dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepin-1-one derivative featuring a 3,4-dimethoxyphenyl substituent at position 11. Its core structure comprises a seven-membered diazepine ring fused with two benzene rings.

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-25-18-11-10-13(12-19(18)26-2)21-20-16(8-5-9-17(20)24)22-14-6-3-4-7-15(14)23-21/h3-4,6-7,10-12,21-23H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKRCOGMORAUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=CC=CC=C4N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related dibenzo[b,e][1,4]diazepin-1-one derivatives, focusing on substituents, molecular properties, and reported bioactivities.

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents (Position) Molecular Weight (g/mol) Key Bioactivity/Properties Reference
Target Compound 11-(3,4-dimethoxyphenyl) ~423.46 (calculated*) N/A (structural focus) -
3-(4-Methylphenyl) analog 3-(4-methylphenyl), 11-(3,4-dimethoxyphenyl) ~423.46 Synthetic intermediate
(3S,11R)-4-Nitrophenyl analog 3-(3,4-dimethoxyphenyl), 11-(4-nitrophenyl) 471.51 Stereospecific synthesis
FC2 (7-benzoyl-11-indol-3-yl) 7-benzoyl, 11-(1H-indol-3-yl) ~453.50 (calculated) Cytotoxicity (IC50 ~10 µM in cancer cells)
Triazole hybrid (Compound 93) 11-(3-triazole-methoxy phenyl), 3,3-dimethyl ~403.45 BuChE inhibition (IC50 0.2 µM), anti-Alzheimer’s
4-Trifluoromethylphenyl analog 3-(4-methoxyphenyl), 11-(4-trifluoromethylphenyl) ~471.51 Lipophilic modifier
Chlorophenyl derivatives 3-(2-chlorophenyl), 11-(3,4-dimethoxyphenyl) 460.96 Halogenated analog for SAR studies

*Calculated molecular weight based on formula C25H25N2O3.

Substituent-Driven Activity Trends

  • Analogous compounds with nitro () or trifluoromethyl () groups exhibit altered electronic profiles, impacting solubility and target affinity .
  • Heterocyclic Additions: FC2’s indole substituent () confers selective cytotoxicity in cancer cells, likely due to interactions with hydrophobic protein domains. In contrast, the triazole hybrid () shows selectivity for butyrylcholinesterase (BuChE), emphasizing the role of heterocycles in enzyme inhibition .

Physicochemical Properties

  • Lipophilicity: The trifluoromethylphenyl analog () exhibits higher lipophilicity (logP ~4.2) compared to the target compound (estimated logP ~3.5), influencing blood-brain barrier penetration .
  • Mass Spectral Fragmentation: Derivatives with electron-withdrawing groups (e.g., nitro) undergo distinct fragmentation pathways, as observed in 3,3-dimethyl analogs (), aiding analytical characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
Reactant of Route 2
11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.